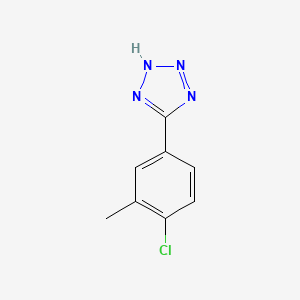
5-(4-chloro-3-methylphenyl)-2H-tetrazole
Vue d'ensemble
Description
5-(4-Chloro-3-methylphenyl)-2H-tetrazole (5-CMT) is a small organic molecule that has been used in a variety of scientific research applications. It is a versatile and inexpensive reagent that has been used in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. It has also been used in biochemical and physiological research, as a fluorescent dye, and as a fluorescent probe. 5-CMT has been studied extensively in the laboratory and is now being used in a wide range of research applications.
Applications De Recherche Scientifique
Crystal Structure Analysis and Molecular Docking
- Tetrazole derivatives, including those similar to 5-(4-chloro-3-methylphenyl)-2H-tetrazole, have been analyzed for their crystal structures and molecular docking. For instance, a study provided detailed X-ray crystallography data of similar tetrazole compounds, offering insights into their structural properties. Molecular docking studies were conducted to understand the interaction of these molecules with enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).
Kinetics and Complex Formation in Chemistry
- Research has been conducted on the kinetics of azide attack on organonitriles coordinated to pentaamminecobalt(III), using tetrazole complexes. This study is essential for understanding the chemical reactivity and complex formation of tetrazole derivatives in coordination chemistry (Hall et al., 1985).
Corrosion Inhibition
- Tetrazole derivatives have been studied for their role in inhibiting copper corrosion in chloride solutions. These compounds, including those similar to 5-(4-chloro-3-methylphenyl)-2H-tetrazole, exhibit significant inhibiting efficiency, making them useful in corrosion science (Zucchi et al., 1996).
Photophysical Properties in Coordination Chemistry
- Research on tetrazole-containing Cu(I) compounds has explored their preparation, structure, and optical properties. These studies are crucial for understanding the photophysical properties of tetrazole derivatives in coordination chemistry (Slyvka et al., 2019).
Application in Medicinal Chemistry
- Tetrazoles, particularly 5-substituted derivatives, are significant in medicinal chemistry. They are used as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. Their role as non-classical bioisosteres of carboxylic acids makes them critical in drug design (Roh et al., 2012).
Reactions and Synthesis in Organic Chemistry
- The synthesis and reactions of various tetrazole derivatives, including the hydroarylation of 5-(2-phenylethenyl)tetrazoles under specific conditions, have been explored. These studies contribute to our understanding of the chemical properties and potential applications of tetrazole compounds in organic synthesis (Lisakova et al., 2015).
Propriétés
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXHJWVZUVPRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-3-methylphenyl)-2H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)
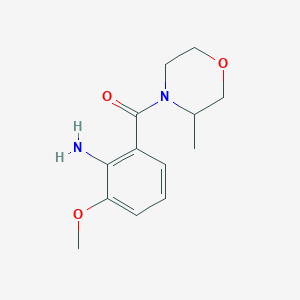
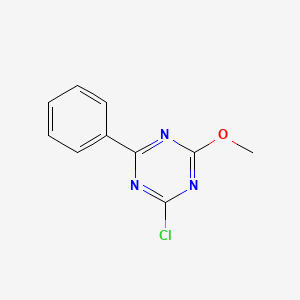
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
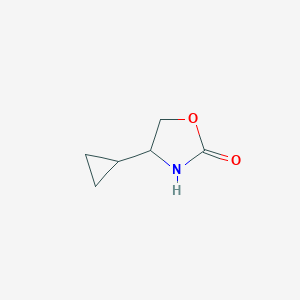
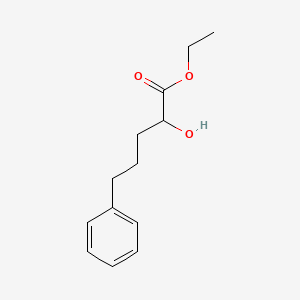
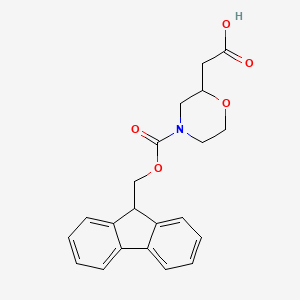
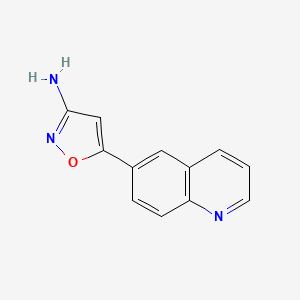
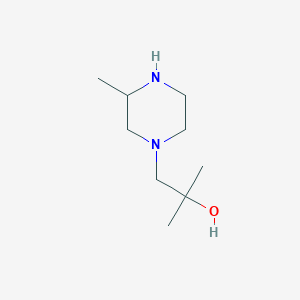
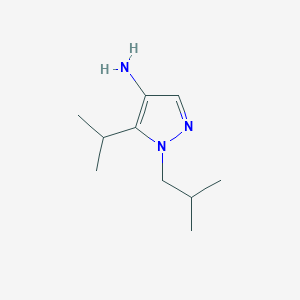
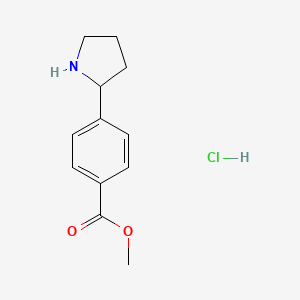
![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)